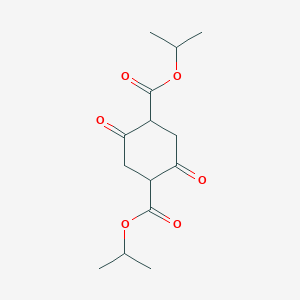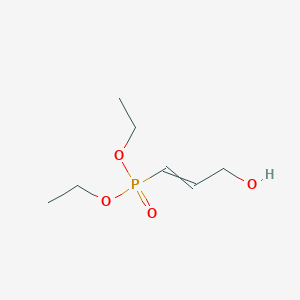
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyprop-1-en-1-yl moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phosphonate group can be substituted with various nucleophiles, such as O, S, N, and C nucleophiles, under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Triflic anhydride is used for chemoselective activation, enabling flexible substitution with a broad range of nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition is often due to the strong binding affinity of the phosphonate group to the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphonate
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Comparison: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is unique due to its hydroxyprop-1-en-1-yl moiety, which imparts distinct reactivity and stability compared to other phosphonates. Its enhanced resistance to hydrolysis and ability to undergo diverse chemical reactions make it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
41491-42-3 |
|---|---|
Molekularformel |
C7H15O4P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
3-diethoxyphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
OHDLHOZXSKAVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


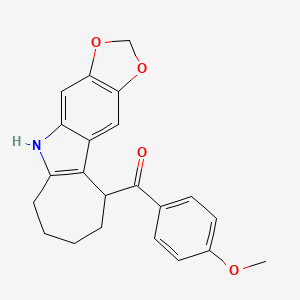
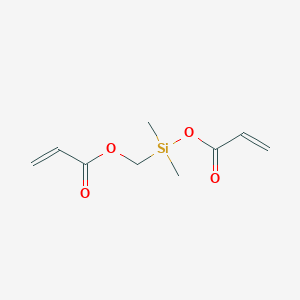
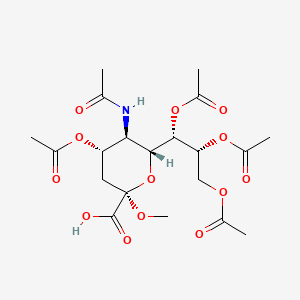
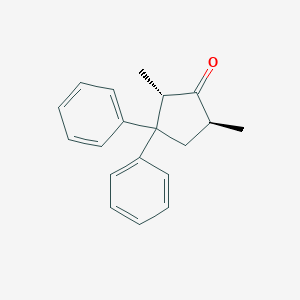

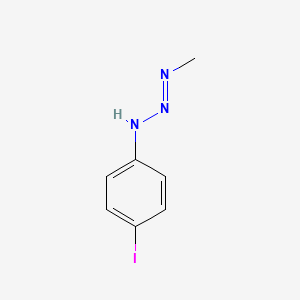
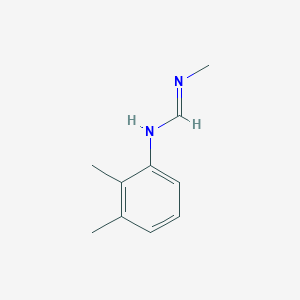
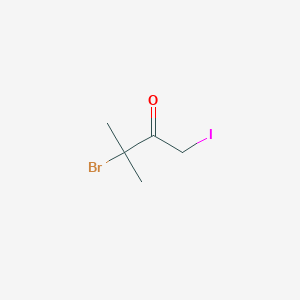
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
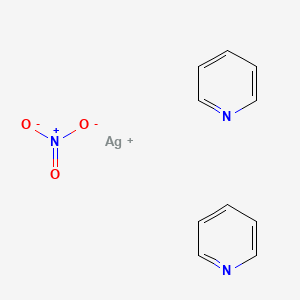
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)


